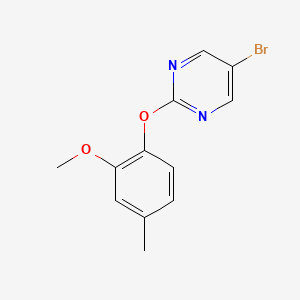

5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-8-3-4-10(11(5-8)16-2)17-12-14-6-9(13)7-15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINLJJVWQWFCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650603 | |

| Record name | 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-03-5 | |

| Record name | 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine

Introduction: In the landscape of modern medicinal chemistry and materials science, pyrimidine derivatives stand out as "privileged scaffolds" due to their versatile reactivity and significant presence in a multitude of biologically active compounds. This guide provides an in-depth technical overview of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine , a key intermediate whose structural features offer a unique combination of reaction handles for complex molecular synthesis. We will explore its core chemical properties, a robust synthetic protocol, its expected spectroscopic signature, and its potential applications, providing researchers and drug development professionals with a comprehensive resource for leveraging this compound in their work.

Section 1: Core Physicochemical Properties

This compound is a substituted heteroaromatic compound. The pyrimidine core is an electron-deficient system, a property that governs much of its reactivity[1]. The molecule's functionality is further defined by a bromine atom at the C5 position, which is a prime site for metal-catalyzed cross-coupling reactions, and a substituted phenoxy group at the C2 position, introduced via a nucleophilic aromatic substitution.

| Property | Value / Description | Source |

| IUPAC Name | This compound | Amadis Chemical[2] |

| CAS Number | 1017789-03-5 | Amadis Chemical[2] |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | Amadis Chemical[2] |

| Molecular Weight | 295.14 g/mol | Calculated |

| Predicted Appearance | Off-white to pale yellow crystalline solid | Based on similar compounds |

| Predicted Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, DMSO; sparingly soluble in methanol; insoluble in water. | Based on general organic principles |

Section 2: Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis for this class of compounds is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the inherent electron deficiency of the pyrimidine ring, which is further activated by the two ring nitrogens, making the halogenated carbon at the C2 position highly susceptible to nucleophilic attack.

Causality of Experimental Design: The chosen protocol involves the reaction of 5-bromo-2-chloropyrimidine with 2-methoxy-4-methylphenol.

-

Reactants: 5-bromo-2-chloropyrimidine serves as the electrophile. The chlorine at the C2 position is a superior leaving group compared to the bromine at C5 in SNAr reactions. 2-methoxy-4-methylphenol is the nucleophile.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a crucial component. It acts as a mild base to deprotonate the hydroxyl group of the phenol, generating the more potent phenoxide nucleophile in situ. This increases the reaction rate significantly.

-

Solvent: A polar aprotic solvent like methyl ethyl ketone (MEK) or acetonitrile is ideal as it can solvate the potassium phenoxide intermediate without interfering with the reaction by protonating the nucleophile[3].

Workflow for the Synthesis of this compound

Caption: SNAr synthesis workflow.

Detailed Experimental Protocol: SNAr Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis as detailed in the next section.

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq), 2-methoxy-4-methylphenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add dry methyl ethyl ketone (MEK) to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Reaction: Heat the stirred mixture to reflux (approximately 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 6-8 hours.

-

Work-up: After cooling the reaction to room temperature, filter the mixture to remove the potassium carbonate and other inorganic salts. Rinse the solid filter cake with a small amount of MEK.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in dichloromethane (DCM) and wash with a 5% sodium hydroxide aqueous solution to remove any unreacted phenol[3], followed by a wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a methanol/water mixture to yield the final product, this compound, as a crystalline solid[3].

Section 3: Spectroscopic Profile and Structural Elucidation

While experimental data for this specific molecule is not widely published, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds[4]. These predictions form the basis for quality control and structural verification.

Predicted ¹H and ¹³C NMR Data

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following data are predicted for a sample dissolved in CDCl₃.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.55 | Singlet | 2H | Pyrimidine H-4, H-6 | Protons on the electron-deficient pyrimidine ring are significantly deshielded and appear far downfield. |

| ~7.0 - 7.2 | Multiplet | 3H | Aromatic H (phenoxy) | Protons on the electron-rich phenoxy ring appear in the standard aromatic region. |

| ~3.85 | Singlet | 3H | -OCH₃ | Methoxy protons are shielded by the oxygen and appear as a sharp singlet. |

| ~2.35 | Singlet | 3H | -CH₃ | Methyl protons on the aromatic ring are shielded and appear upfield. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C2 (Pyrimidine) | Carbon attached to two electronegative atoms (O and N) is highly deshielded. |

| ~160 | C4, C6 (Pyrimidine) | Carbons adjacent to ring nitrogens are significantly downfield. |

| ~150 | C (Phenoxy, attached to O) | Aromatic carbon with ether linkage. |

| ~110 - ~145 | Other Aromatic C | Standard range for carbons in the substituted benzene ring. |

| ~108 | C5 (Pyrimidine) | Carbon bearing the bromine atom. |

| ~56 | -OCH₃ | Methoxy carbon. |

| ~21 | -CH₃ | Methyl carbon. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Crucially, due to the presence of one bromine atom, this will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br isotopes.

-

Expected m/z: [M]⁺ ≈ 294 and [M+2]⁺ ≈ 296.

-

Key Fragmentation: Likely fragmentation pathways include the loss of the methyl group (-15), the methoxy group (-31), and cleavage of the ether bond.

Protocol for Spectroscopic Data Acquisition

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube[4].

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Use a standard pulse sequence with 16-64 scans for a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm)[4].

-

-

¹³C NMR Acquisition:

-

Acquire on the same instrument using a proton-decoupled pulse sequence.

-

A higher number of scans (1024-4096) will be necessary due to the low natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm)[4].

-

-

MS Sample Preparation:

-

Prepare a dilute solution (0.1-1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile[4].

-

Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source.

-

Section 4: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for further chemical modification, making it a versatile building block[5].

Key Reactive Sites

Caption: Primary reactive sites of the molecule.

-

Palladium-Catalyzed Cross-Coupling: The C5-bromo position is the most valuable synthetic handle on the molecule. It is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. This is a cornerstone of modern drug discovery for building molecular complexity[5].

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aminopyrimidines.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

-

Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to reveal a 2-hydroxypyrimidine derivative. This provides another route for diversification if required.

Section 5: Applications in Research and Drug Development

The pyrimidine scaffold is a frequent constituent of FDA-approved drugs, particularly in oncology and infectious diseases. This compound is not an active pharmaceutical ingredient itself, but rather a key intermediate for accessing novel, more complex molecules with therapeutic potential.

-

Oncology: Many kinase inhibitors feature a substituted pyrimidine core. For example, derivatives of 5-bromo-pyrimidine have been investigated as potent inhibitors of ULK1 kinase, a key regulator of autophagy in cancer cells. Blocking this pathway can induce apoptosis in cancer cells, highlighting a promising therapeutic strategy for non-small cell lung cancer[6]. The ability to diversify the C5 position of this molecule makes it an ideal starting point for generating libraries of compounds for screening against such targets.

-

Antimicrobial Agents: The pyrimidine nucleus is also found in various antimicrobial and antifungal agents. Research has shown that certain bromopyrimidine derivatives exhibit significant antibacterial activity, making them valuable leads for developing new antibiotics[5].

-

Metabolic Diseases: Modified pyrimidines have been utilized in the development of inhibitors for targets like sodium-glucose cotransporter 2 (SGLT2), which are important in diabetes therapy[5].

Section 6: Safety and Handling

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. Safety data from analogous compounds provide a strong basis for risk assessment.

-

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[7][8].

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation[8].

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation[8].

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[7][8].

-

-

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[9].

-

Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[10].

-

Avoid dust generation. If handling a powder, use appropriate weighing techniques to minimize aerosolization[9].

-

Wash hands thoroughly after handling[8].

-

-

Storage:

References

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine. Benchchem.

- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research.

- Pyrimidine, 5-bromo-2-methoxy-.

- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.

- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.

- 5-Bromo-2-methoxypyridine 95 13472-85-0. Sigma-Aldrich.

- 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4. Ossila.

- 5-Bromo-2-((4-methoxybenzyl)oxy)pyrimidine. BLDpharm.

- DELFIA Wash Concentr

- This compound. Amadis Chemical.

- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.

- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.

- SAFETY DATA SHEET - 5-Bromo-2-methoxypyrimidine. Fisher Scientific.

- Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.

- Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine.

- SAFETY DATA SHEET - 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Fisher Scientific.

- Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). PrepChem.com.

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR. ChemicalBook.

- Safety Data Sheet - 5-Bromo-2-chloro-4-methoxypyrimidine. MedchemExpress.com.

- SAFETY DATA SHEET - 2(1H)-Pyrimidinone, 5-bromo-. Thermo Fisher Scientific.

- Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Cole-Parmer.

Sources

- 1. scispace.com [scispace.com]

- 2. This compound,1017789-03-5-Amadis Chemical [amadischem.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine|CAS 1017789-01-3 [benchchem.com]

- 6. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.ca [fishersci.ca]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine (CAS No. 1017789-03-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine, a key heterocyclic building block in modern medicinal chemistry. With the CAS number 1017789-03-5, this compound has emerged as a valuable intermediate in the synthesis of a variety of biologically active molecules. This document details its chemical and physical properties, provides a validated synthetic protocol and purification strategy, and offers a thorough characterization using advanced spectroscopic techniques. Furthermore, it explores the compound's reactivity and highlights its applications in the development of novel therapeutic agents, particularly in the realms of oncology and metabolic diseases. This guide is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its presence in the nucleobases of DNA and RNA and its ability to engage in a wide range of biological interactions.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its affinity for specific biological targets. This compound represents a sophisticated iteration of this scaffold, incorporating several key features that enhance its utility as a synthetic intermediate. The presence of a bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, enabling the introduction of further molecular complexity. The substituted phenoxy group at the 2-position can significantly influence the compound's conformational preferences and electronic properties, which are critical for target engagement.

This guide will systematically deconstruct the chemistry of this compound, providing a robust foundation for its effective utilization in research and development endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1017789-03-5 | [2] |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 295.13 g/mol | [2] |

| Appearance | White to Yellow Solid | [3] |

| Melting Point | 55-59 °C | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Inferred from typical properties of similar organic compounds. |

| Storage | Store in a cool, dry place at 2-8°C for long-term stability. | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of a suitable leaving group at the 2-position.

Reaction Scheme

The logical pathway for the synthesis involves the coupling of 2-methoxy-4-methylphenol with a di-halogenated pyrimidine, such as 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine. The phenoxide, generated in situ by a base, acts as the nucleophile, displacing the halogen at the more electrophilic C2 position of the pyrimidine ring.

Caption: General synthetic scheme for this compound.

Step-by-Step Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of the title compound.

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask. The volume should be sufficient to dissolve the reagents upon heating.

-

Reactant Addition: Add 2,5-dibromopyrimidine (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Strategy

The crude product is typically purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective in isolating the desired product with high purity (>97%). Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification if necessary.

Spectroscopic Characterization and Structural Elucidation

The structural integrity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. While specific experimental data for this exact compound is not widely published, the following represents predicted data based on the analysis of structurally analogous compounds.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | s | 2H | H-4, H-6 (Pyrimidine) | The protons on the electron-deficient pyrimidine ring are expected to be significantly downfield. |

| ~7.0-7.2 | m | 3H | Aromatic (Phenoxy) | The protons on the substituted benzene ring will appear in the aromatic region. |

| ~3.8 | s | 3H | -OCH₃ (Methoxy) | The methoxy protons will appear as a sharp singlet in the upfield region. |

| ~2.3 | s | 3H | -CH₃ (Methyl) | The methyl protons on the phenoxy ring will also appear as a sharp singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the proton NMR data, providing information about the carbon framework.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-2 (Pyrimidine) | Carbon attached to two electronegative atoms (N and O). |

| ~160 | C-4, C-6 (Pyrimidine) | Carbons in the electron-deficient pyrimidine ring. |

| ~150 | C-O (Phenoxy) | Aromatic carbon attached to the ether oxygen. |

| ~145 | C-OCH₃ (Phenoxy) | Aromatic carbon attached to the methoxy group. |

| ~120-130 | Aromatic (Phenoxy) | Other aromatic carbons. |

| ~115 | C-Br (Pyrimidine) | Carbon bearing the bromine atom. |

| ~56 | -OCH₃ (Methoxy) | Methoxy carbon. |

| ~21 | -CH₃ (Methyl) | Methyl carbon. |

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight of the compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Expected [M]⁺: m/z 294

-

Expected [M+2]⁺: m/z 296

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the bromine substituent on the pyrimidine ring, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions involving the title compound.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction with boronic acids or esters is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents at the 5-position of the pyrimidine ring.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of 5-amino-pyrimidine derivatives, which are prevalent in bioactive molecules.

Sonogashira Coupling

The coupling with terminal alkynes under palladium-copper catalysis yields 5-alkynylpyrimidines, which can serve as versatile intermediates for further transformations or as final products with potential biological activity.

Applications in Drug Discovery

The structural motifs accessible from this compound are of significant interest in drug discovery.

-

Anticancer Agents: Pyrimidine derivatives are known to exhibit potent anticancer activity by targeting various kinases and other enzymes involved in cell proliferation and survival. The ability to diversify the 5-position of the pyrimidine ring allows for the exploration of structure-activity relationships to optimize potency and selectivity.[5]

-

SGLT2 Inhibitors: This compound has been utilized as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes.[5]

-

Antimicrobial Agents: The pyrimidine core is also found in numerous antimicrobial agents. The derivatization of the 5-position can lead to novel compounds with enhanced activity against a range of bacterial and fungal pathogens.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Toxicity: While specific toxicity data is limited, related brominated and pyrimidine compounds can be harmful if swallowed, and may cause skin and eye irritation.[6]

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its well-defined reactivity, particularly at the 5-bromo position, coupled with the modulatory influence of the substituted phenoxy group, provides a powerful platform for the synthesis of diverse and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to effectively harness its synthetic potential in the pursuit of novel therapeutic agents.

References

- Benchchem. (n.d.). 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine.

-

MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-2-methoxypyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound,1017789-03-5-Amadis Chemical [amadischem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine|CAS 1017789-01-3 [benchchem.com]

- 6. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Target Landscape of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine: A Technical Guide to Target Identification and Validation

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The subject of this guide, 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine, is a novel derivative that holds significant promise for drug discovery. Its unique substitution pattern suggests the potential for selective interactions with various biological targets. However, to date, the specific molecular targets of this compound remain unelucidated.

This technical guide provides a comprehensive, field-proven framework for the identification and validation of the biological targets of this compound. We will move beyond theoretical discussions to provide actionable, step-by-step protocols and the causal reasoning behind experimental choices. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel small molecules from the bench to potential clinical applications. Our approach is rooted in a multi-pronged strategy, beginning with computational predictions and culminating in rigorous biophysical and cell-based validation.

Phase 1: In Silico Target Prediction - Charting the Probable Interaction Space

Given the vastness of the human proteome, a logical first step is to employ computational methods to narrow the field of potential targets. Molecular docking and pharmacophore modeling can provide valuable insights into the likely protein families that this compound may interact with, based on its structural and electronic properties.[3][4]

Rationale for Target Selection:

Based on the activities of known pyrimidine-containing drugs, we hypothesize that this compound may target one or more of the following protein families:[5][6]

-

Protein Kinases: Many pyrimidine derivatives are potent kinase inhibitors.[7] We will focus on kinases implicated in cancer and inflammatory signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]

-

Dihydrofolate Reductase (DHFR): As a key enzyme in nucleotide synthesis, DHFR is a well-established target for antimicrobial and anticancer therapies.[3]

-

Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Experimental Workflow: In Silico Analysis

Caption: Workflow for in silico prediction of biological targets.

Protocol: Molecular Docking

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Save the structure in a compatible format (e.g., .pdbqt).

-

-

Target Protein Preparation:

-

Download the crystal structures of potential target proteins (e.g., EGFR, VEGFR2, DHFR, COX-2) from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges using a program like AutoDockTools.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

-

-

Molecular Docking Simulation:

-

Use a docking program such as AutoDock Vina to dock the prepared ligand into the defined binding site of each target protein.

-

Generate multiple binding poses for the ligand.

-

-

Analysis of Results:

-

Analyze the predicted binding affinities (e.g., kcal/mol) for each ligand-protein complex.

-

Visualize the predicted binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

-

Prioritize targets based on the most favorable binding energies and plausible binding modes.

-

Phase 2: Biophysical Validation of Direct Target Engagement

While in silico methods are powerful for generating hypotheses, experimental validation is crucial to confirm a direct interaction between the compound and its predicted target.[8] We will employ two orthogonal biophysical techniques: Differential Scanning Fluorimetry (DSF) for high-throughput screening and Isothermal Titration Calorimetry (ITC) for detailed thermodynamic characterization.

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is a rapid and cost-effective method to assess protein stability.[9][10] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[11][12]

Experimental Workflow: Differential Scanning Fluorimetry

Caption: Workflow for DSF-based target engagement validation.

Protocol: Differential Scanning Fluorimetry

-

Reagent Preparation:

-

Prepare a stock solution of the purified target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Prepare a working solution of SYPRO Orange dye (e.g., 5000X stock diluted to 20X in buffer).

-

-

Assay Setup (96-well plate):

-

For each reaction, add 2 µL of the compound stock solution (or DMSO for control) to a well.

-

Add 18 µL of the protein/dye mixture (final protein concentration ~2 µM, final dye concentration ~5X).

-

Seal the plate securely.

-

-

Thermal Unfolding:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

Determine the Tm, which is the midpoint of the unfolding transition, by fitting the data to a Boltzmann equation.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound). A significant positive ΔTm suggests ligand binding.

-

| Hypothetical DSF Results | Compound Concentration | Tm (°C) | ΔTm (°C) |

| Control (DMSO) | - | 52.3 | - |

| Compound X | 10 µM | 58.7 | +6.4 |

| Compound Y | 10 µM | 52.5 | +0.2 |

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions.[13][14] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[15]

Protocol: Isothermal Titration Calorimetry

-

Sample Preparation:

-

Prepare the purified target protein (e.g., 10-50 µM) in a degassed ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare the compound (e.g., 100-500 µM) in the same degassed buffer, ensuring the final DMSO concentration is matched between the protein and ligand solutions and is below 1%.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the compound solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

-

Perform a series of injections of the compound into the protein solution, measuring the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat per injection.

-

Plot the heat per injection against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

-

| Hypothetical ITC Data | Value |

| Binding Affinity (Kd) | 500 nM |

| Stoichiometry (n) | 1.05 |

| Enthalpy (ΔH) | -8.5 kcal/mol |

| Entropy (ΔS) | +2.2 cal/mol·K |

Phase 3: Cellular and Functional Validation

Confirming direct binding is essential, but understanding the functional consequences of this interaction within a cellular context is the ultimate goal.[16] This phase involves cell-based assays to measure the compound's effect on the target's activity and the downstream signaling pathways.

Cell-Based Reporter Assays

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways.[2][17] These assays utilize a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is regulated by a transcription factor downstream of the signaling pathway of interest.[18][19]

Experimental Workflow: Cell-Based Reporter Assay

Caption: Workflow for a cell-based reporter assay.

Protocol: NF-κB Reporter Assay (Example for Anti-inflammatory Activity)

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with a reporter plasmid containing the luciferase gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Assay Procedure:

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of NF-κB activity at each compound concentration relative to the stimulated control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Conclusion: A Roadmap to Mechanism of Action

This technical guide provides a robust and logical framework for elucidating the potential biological targets of this compound. By integrating in silico prediction with rigorous biophysical and cell-based validation, researchers can confidently identify and characterize the molecular interactions of this promising compound. The insights gained from this comprehensive approach will be instrumental in guiding future lead optimization efforts and ultimately unlocking the full therapeutic potential of this novel pyrimidine derivative.

References

-

Anonymous. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PMC. [Link]

-

Archer, S., et al. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

-

Vivian, J. T., & Heyn, C. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Springer. [Link]

-

Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

-

Chan, L., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [Link]

-

BPS Bioscience. (n.d.). Cell Signaling Pathway Reporter Systems. [Link]

-

PubChem. (n.d.). 5-bromo-1-[2-(4-methylphenoxy)ethoxymethyl]pyrimidine-2,4-dione. [Link]

-

Al-Ostoot, F. H., et al. (2021). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Known experimental techniques to identify drug targets. [Link]

-

Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]

-

AIP Publishing. (2022). In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. [Link]

-

Bentham Science. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. [Link]

-

Gashaw, I. (2014). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]

-

TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

-

DNAmod. (n.d.). 5-bromouracil. [Link]

-

Zhang, Y., et al. (2024). Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products. PMC. [Link]

-

EMBL-EBI. (n.d.). Target Validation. [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

ResearchGate. (n.d.). Isothermal Titration Calorimetry in Drug Discovery. [Link]

-

In silico anticancer activity prediction of pyrimidine derivatives. (2024). In silico anticancer activity prediction of pyrimidine derivatives. [Link]

-

ACS Publications. (2024). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. [Link]

-

QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. [Link]

-

NIH. (2012). Use of differential scanning fluorimetry as a high-throughput assay to identify nuclear receptor ligands. [Link]

-

Wikipedia. (n.d.). Thermal shift assay. [Link]

-

Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). [Link]

Sources

- 1. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. wisdomlib.org [wisdomlib.org]

- 5. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. unchainedlabs.com [unchainedlabs.com]

- 11. Use of differential scanning fluorimetry as a high-throughput assay to identify nuclear receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Khan Academy [khanacademy.org]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. Cell-Based Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

In Vitro Screening of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Charting a Course for Novel Pyrimidine Derivatives in Oncology

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide focuses on a specific chemical entity, 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine, and its derivatives, as a case study for outlining a robust in vitro screening cascade. While this exact derivative may be novel, the principles and methodologies detailed herein are grounded in established practices for evaluating similar chemical classes, such as the closely related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives which have shown promise as inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy.

This document is structured not as a rigid protocol, but as a strategic workflow. It is designed to provide researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies required to comprehensively evaluate this class of compounds, from initial cytotoxicity profiling to target deconvolution and mechanism of action studies. Our approach emphasizes a tiered, data-driven process that maximizes efficiency and yields clear, interpretable results.

Section 1: The Rationale - Why This Scaffold and a Tiered Screening Approach?

The this compound scaffold integrates several features of interest for anticancer drug discovery. The pyrimidine core is a well-established pharmacophore, and the bromo- and phenoxy- substitutions offer avenues for synthetic modification to explore structure-activity relationships (SAR). Given the known anticancer potential of pyrimidine derivatives, a logical starting point for screening is a broad assessment of cytotoxicity against a panel of cancer cell lines.

A tiered or cascaded screening approach is paramount for efficient drug discovery.[3] It allows for the rapid identification and deprioritization of inactive or overly toxic compounds, while focusing resources on the most promising candidates. This guide will follow a logical progression from broad, cell-based phenotypic screens to more specific, target-based biochemical assays.

Caption: A tiered in vitro screening cascade for novel pyrimidine derivatives.

Section 2: Tier 1 - Primary Screening for Cytotoxic Activity

The initial step is to cast a wide net to identify derivatives with significant growth-inhibitory or cytotoxic effects against a diverse panel of human cancer cell lines.[4] This provides a preliminary understanding of the potency and spectrum of activity.

Recommended Assay: The XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable, colorimetric method for assessing cell viability.[5] It measures the metabolic activity of viable cells, which reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.[5] This assay is preferred over the traditional MTT assay in some contexts as it eliminates a solubilization step, simplifying the protocol.[6]

Step-by-Step Protocol: XTT Assay

Materials:

-

Human cancer cell lines (e.g., a representative panel including breast, lung, colon, and leukemia lines)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well flat-bottom microplates

-

This compound derivatives library, solubilized in DMSO

-

XTT labeling reagent and electron-coupling reagent (commercially available kits are recommended)

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.

-

XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling reagent).

-

Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. The incubation time may need to be optimized based on the metabolic activity of the cell lines.

-

Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.

Data Presentation and Interpretation

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50).[7] This is the concentration of the compound that reduces cell viability by 50% compared to the vehicle-treated control.[7]

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[6]

Table 1: Example Data Summary for Primary Cytotoxicity Screen

| Compound ID | Derivative Substitution | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| CPD-001 | R1=H, R2=H | > 50 | > 50 | > 50 |

| CPD-002 | R1=Cl, R2=H | 12.5 | 15.2 | 9.8 |

| CPD-003 | R1=F, R2=CH3 | 5.2 | 7.1 | 4.5 |

| Doxorubicin | Positive Control | 0.9 | 1.1 | 0.8 |

Section 3: Tier 2 - Hit Confirmation and Selectivity Profiling

Compounds demonstrating significant activity (e.g., IC50 < 10 µM) in the primary screen are considered "hits" and should be advanced to confirmatory and selectivity assays. The goal is to validate the initial findings and assess for off-target toxicity against non-cancerous cells.

Rationale for Selectivity Screening

A critical attribute of a promising anticancer agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. This selectivity, often expressed as a therapeutic index, is a key predictor of potential clinical efficacy and safety.

Recommended Counter-Screening Cell Line

A non-cancerous, immortalized cell line such as hTERT-RPE1 (human telomerase reverse transcriptase-immortalized retinal pigment epithelial cells) is a suitable choice for initial selectivity profiling. These cells are non-tumorigenic and provide a baseline for general cytotoxicity.

The XTT assay protocol described in Section 2.2 can be directly applied to the hTERT-RPE1 cell line.

Data Interpretation and Hit Prioritization

The therapeutic index (TI) can be calculated as follows:

TI = IC50 (non-cancerous cell line) / IC50 (cancer cell line)

A higher TI value is desirable, indicating greater selectivity for cancer cells. Hits with a TI > 10 are often prioritized for further investigation.

Section 4: Tier 3 - Hypothesis-Driven Target Identification and Mechanism of Action

With confirmed, selective hits in hand, the investigation shifts towards understanding how these compounds exert their effects. A hypothesis-driven approach, informed by the activities of structurally similar molecules, is an efficient strategy.[8]

Hypothesis: Targeting the ULK1 Kinase and Autophagy

As previously mentioned, pyrimidine derivatives structurally related to our core scaffold have been identified as inhibitors of ULK1.[9] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[10][11] Autophagy is a cellular recycling process that can promote the survival of cancer cells under stress, making it a compelling therapeutic target.[12][13] Therefore, a plausible hypothesis is that our this compound derivatives may also function as ULK1 inhibitors.

Caption: Hypothesized mechanism of action via inhibition of the ULK1 complex.

Biochemical Assay: In Vitro Kinase Inhibition

To directly test this hypothesis, a cell-free biochemical assay is the gold standard.[14] This assay measures the ability of the compound to inhibit the enzymatic activity of purified ULK1 protein.

4.2.1. Step-by-Step Protocol: In Vitro ULK1 Kinase Assay

Materials:

-

Recombinant human ULK1 enzyme

-

ULK1 substrate (e.g., a peptide substrate like Myelin Basic Protein (MBP) or a specific peptide sequence)

-

Kinase buffer (containing ATP and MgCl2)

-

[γ-32P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

-

Test compounds (prioritized hits) and a known ULK1 inhibitor (e.g., SBI-0206965) as a positive control

-

Phosphocellulose paper or appropriate assay plates

-

Scintillation counter or luminescence plate reader

Procedure (example using [γ-32P]ATP):

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, ULK1 substrate, and the test compound at various concentrations.

-

Enzyme Addition: Add the recombinant ULK1 enzyme to each reaction.

-

Initiation: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter. The signal is directly proportional to the kinase activity.

4.2.2. Data Presentation and Interpretation

Similar to the cytotoxicity assays, the result is expressed as an IC50 value, representing the concentration of the compound required to inhibit 50% of the ULK1 kinase activity.

Table 2: Example Data for In Vitro ULK1 Kinase Assay

| Compound ID | ULK1 IC50 (nM) |

| CPD-003 | 150 |

| CPD-005 | 98 |

| SBI-0206965 | 110 |

Cell-Based Assay: Target Engagement and Downstream Effects

To confirm that the compounds inhibit ULK1 within a cellular context, it is crucial to measure the phosphorylation of a known ULK1 substrate.[15] A decrease in the phosphorylation of this substrate upon compound treatment provides strong evidence of target engagement.

4.3.1. Step-by-Step Protocol: Western Blot for p-ATG13

Materials:

-

Selected cancer cell line (e.g., A549)

-

Test compounds

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ATG13 (a direct ULK1 substrate), anti-total ATG13, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the test compounds at concentrations around their cytotoxic IC50 for a defined period (e.g., 2-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities. A reduction in the ratio of p-ATG13 to total ATG13 indicates inhibition of ULK1 activity.

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive and logical in vitro screening strategy for the novel this compound class of compounds. By progressing through a tiered cascade—from broad cytotoxicity screening to specific, hypothesis-driven biochemical and cell-based assays—researchers can efficiently identify promising lead candidates for further preclinical development.

Successful identification of potent and selective ULK1 inhibitors from this chemical series would warrant further investigation, including:

-

Kinome Profiling: Screening lead compounds against a broad panel of kinases to assess selectivity.[16]

-

Advanced Cell-Based Assays: Evaluating effects on autophagy flux (e.g., using LC3-II turnover assays) and apoptosis induction.

-

In Vivo Studies: Assessing the efficacy and safety of lead compounds in animal models of cancer.

The methodologies and strategic framework presented herein provide a robust foundation for the rigorous evaluation of this and other novel chemical series in the ongoing search for next-generation cancer therapeutics.

References

-

A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved January 23, 2026, from [Link]

-

Role of autophagy in cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. Retrieved January 23, 2026, from [Link]

-

The Screening and Design of Allosteric Kinase Inhibitors. (2018). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Pyrimidine, 5-bromo-2-methoxy-. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

The role of autophagy in cancer: from molecular mechanism to therapeutic window. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

-

Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. (2025). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. (2021). KCAS Bio. Retrieved January 23, 2026, from [Link]

-

Small Molecule Inhibitors of ULK1 for Treating Cancer. (n.d.). Memorial Sloan Kettering Cancer Center. Retrieved January 23, 2026, from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 23, 2026, from [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.

-

Understanding the Role of Autophagy in Cancer Formation and Progression Is a Real Opportunity to Treat and Cure Human Cancers. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 23, 2026, from [Link]

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

A review for cell-based screening methods in drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

The autophagy initiating kinase ULK1 is required for pancreatic cancer cell growth and survival. (2021). bioRxiv. Retrieved January 23, 2026, from [Link]

-

How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved January 23, 2026, from [Link]

-

Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Cell-based assays on the rise. (2022). BMG LABTECH. Retrieved January 23, 2026, from [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Domainex. Retrieved January 23, 2026, from [Link]

-

Targeted Inhibition of ULK1 Promotes Apoptosis and Suppresses Tumor Growth and Metastasis in Neuroblastoma. (n.d.). American Association for Cancer Research. Retrieved January 23, 2026, from [Link]

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Autophagy and cancer: a crucial role in immunosurveillance and chemotherapeutic treatment. (2022). FoundMyFitness. Retrieved January 23, 2026, from [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 23, 2026, from [Link]

-

Screening Cascade Development Services. (n.d.). Sygnature Discovery. Retrieved January 23, 2026, from [Link]

-

Biochemical assays in drug discovery and development. (2025). Celtarys Research. Retrieved January 23, 2026, from [Link]

-

of the relationships between ULK1, autophagy, and cancer. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved January 23, 2026, from [Link]

-

The Dual Role of Autophagy in Cancer Development and a Therapeutic Strategy for Cancer by Targeting Autophagy. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

5-Bromo-N-methylpyrimidin-2-amine. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[14][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. foundmyfitness.com [foundmyfitness.com]

- 2. 5-Bromo-N-methylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. international-biopharma.com [international-biopharma.com]

- 4. noblelifesci.com [noblelifesci.com]

- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. researchgate.net [researchgate.net]

- 9. mskcc.org [mskcc.org]

- 10. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Role of autophagy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of autophagy in cancer: from molecular mechanism to therapeutic window [frontiersin.org]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Role of Brominated Pyrimidines in Modern Therapeutics: A Technical Guide

Foreword: The Strategic Introduction of Bromine in Pyrimidine Scaffolds

For decades, the pyrimidine nucleus has been a cornerstone in the design of therapeutic agents, owing to its fundamental role in the structure of nucleic acids and its versatile chemical functionality.[1][2] The strategic incorporation of a bromine atom onto this privileged scaffold has emerged as a powerful approach in medicinal chemistry to enhance biological activity and overcome existing therapeutic challenges. This guide delves into the multifaceted therapeutic potential of brominated pyrimidines, exploring their applications in oncology, virology, and bacteriology. We will dissect the underlying mechanisms of action, provide detailed experimental protocols for their synthesis and evaluation, and present a comprehensive overview of their structure-activity relationships. The narrative that follows is designed to provide researchers, scientists, and drug development professionals with a cohesive and in-depth understanding of this promising class of molecules.

The Bromine Advantage: Enhancing Therapeutic Efficacy through Halogen Bonding and Beyond

The introduction of a bromine atom into a pyrimidine ring is not a trivial substitution. It imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. One of the key phenomena at play is halogen bonding , a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich donor on a biological target, such as a protein or nucleic acid.[3][4][5] This directional interaction can significantly enhance binding affinity and specificity, leading to more potent and selective drugs.[6] Beyond halogen bonding, the lipophilicity conferred by the bromine atom can improve membrane permeability and bioavailability.[7] Furthermore, the bromine atom can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the creation of diverse chemical libraries.

Figure 1: The strategic advantages conferred by the incorporation of a bromine atom onto a pyrimidine scaffold.

Anticancer Applications: From Radiosensitization to Kinase Inhibition

The quest for more effective and targeted cancer therapies has led to the exploration of various brominated pyrimidine derivatives. These compounds exert their anticancer effects through diverse mechanisms, including radiosensitization and the inhibition of key signaling pathways.

Radiosensitization with 5-Bromo-2'-deoxyuridine (BrdU)

5-Bromo-2'-deoxyuridine (BrdU), a thymidine analog, is a well-established radiosensitizer. Upon incorporation into the DNA of cancer cells, BrdU sensitizes them to the damaging effects of ionizing radiation. This effect is particularly pronounced in hypoxic tumor environments, which are notoriously resistant to radiotherapy.[4][8][9] The mechanism involves the formation of uracilyl radicals upon irradiation, which are more damaging to the DNA backbone than the corresponding thymidinyl radicals.

Figure 2: Mechanism of radiosensitization by 5-Bromo-2'-deoxyuridine (BrdU).

Experimental Protocol: Synthesis of 5-Bromo-2'-deoxyuridine (BrdU)

This protocol outlines a general procedure for the bromination of 2'-deoxyuridine.

Materials:

-

2'-Deoxyuridine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 2'-deoxyuridine (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 5-Bromo-2'-deoxyuridine.

Kinase Inhibition

Many brominated pyrimidines have been developed as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival.[10][11][12][13] The bromine atom often plays a crucial role in achieving high affinity and selectivity by forming halogen bonds with specific residues in the kinase active site.

Table 1: Anticancer Activity of Selected Brominated Pyrimidine Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5c | Bcr/Abl | K562 (Leukemia) | 0.08 | [3] |

| Compound 5e | Bcr/Abl | K562 (Leukemia) | 0.12 | [3] |

| Compound 6d | Not specified | A549 (Lung) | 0.98 | [3] |

| Compound 6g | Not specified | HeLa (Cervical) | 0.85 | [3] |

| SI306 | Src | GIN8 (Glioblastoma) | 11.2 | [13] |

| Compound 22a | VEGFR-2 | HepG2 (Liver) | 13.06 | [14] |

| Compound 23a | Not specified | B16-F10 (Melanoma) | 0.032 | [14] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (brominated pyrimidines)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.

-

Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate.

-

Add the kinase reaction mixture to the wells containing the test compounds and incubate at room temperature for the optimized reaction time.

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the IC50 values of the test compounds by plotting the percentage of kinase inhibition against the compound concentration.

Antiviral Applications: The Case of Brivudine (BVDU)

Brominated pyrimidines have shown significant promise as antiviral agents, with (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine or BVDU) being a prime example. BVDU is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[5][14][15][16][17][18][19][20][21]

Mechanism of Action of Brivudine

The selectivity of BVDU stems from its preferential phosphorylation by the viral thymidine kinase (TK). Once phosphorylated to its triphosphate form, BVDU acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[5]

Figure 3: The mechanism of action of the antiviral drug Brivudine (BVDU).

Experimental Protocol: Synthesis of Brivudine (BVDU)

A common synthetic route to Brivudine involves the reaction of (E)-5-(2-carboxyvinyl)-2'-deoxyuracil with N-bromosuccinimide.[22]

Materials:

-

(E)-5-(2-carboxyvinyl)-2'-deoxyuracil

-

N-Bromosuccinimide (NBS)

-

Potassium acetate

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and equipment

Procedure:

-

Suspend (E)-5-(2-carboxyvinyl)-2'-deoxyuracil (1 equivalent) and potassium acetate (2 equivalents) in anhydrous DMF.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield crude Brivudine.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Brivudine.

Antibacterial Applications: Targeting Bacterial Cell Processes

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Brominated pyrimidines have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[12][23][24][25][26] The presence of bromine can enhance antibacterial efficacy, potentially by increasing the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.[23]

Table 2: Antibacterial Activity of Selected Brominated Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 37 | Klebsiella pneumoniae | 8 | [12] |

| Compound 34 | Klebsiella pneumoniae | 32-128 | [12] |

| Fused Pyrimidine | Staphylococcus aureus | 8 | [7] |

| Fused Pyrimidine (with peptide) | Staphylococcus aureus | 1-2 | [7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antibacterial compound.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Test compounds (brominated pyrimidines)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Prepare an inoculum of the bacterial strain adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

-

Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.

Conclusion and Future Perspectives

Brominated pyrimidines represent a versatile and potent class of therapeutic agents with demonstrated efficacy in oncology, virology, and bacteriology. The strategic incorporation of bromine enhances their biological activity through mechanisms such as halogen bonding, increased lipophilicity, and improved metabolic stability. The synthetic tractability of the pyrimidine core allows for extensive structure-activity relationship studies and the optimization of lead compounds. As our understanding of the intricate roles of brominated pyrimidines in modulating biological processes continues to grow, so too will their potential to address unmet medical needs. Future research should focus on the development of more selective and potent brominated pyrimidine derivatives, the elucidation of their detailed mechanisms of action through structural biology and computational modeling, and their advancement through preclinical and clinical trials.

References

Sources

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]